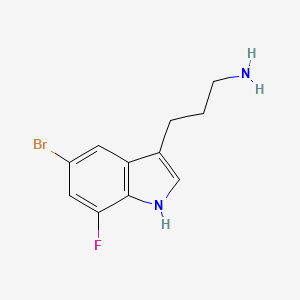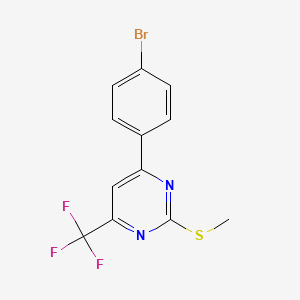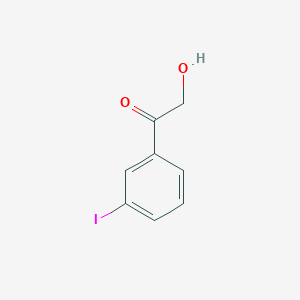![molecular formula C35H44N4O14S3 B13720212 3-[20-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-7,7,19,19-tetramethyl-9,17-bis(sulfomethyl)-2-oxa-6,13-diaza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaen-6-yl]propane-1-sulfonate](/img/structure/B13720212.png)
3-[20-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-7,7,19,19-tetramethyl-9,17-bis(sulfomethyl)-2-oxa-6,13-diaza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaen-6-yl]propane-1-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-[20-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-7,7,19,19-tetramethyl-9,17-bis(sulfomethyl)-2-oxa-6,13-diaza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaen-6-yl]propane-1-sulfonate is a complex organic molecule with a unique structure. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine. Its structure includes multiple functional groups, making it a versatile compound for different chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:
Formation of the core structure: This involves the cyclization of specific precursors under controlled conditions.
Introduction of functional groups: Functional groups such as sulfonate, dioxopyrrolidinyl, and oxobutyl are introduced through specific reactions, including esterification and sulfonation.
Purification: The final compound is purified using techniques such as chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch reactions: Large-scale batch reactions are conducted in industrial reactors.
Continuous flow processes: Continuous flow processes are employed to enhance efficiency and yield.
Quality control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions allow for the replacement of specific functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biology, the compound is used in the study of enzyme interactions and protein modifications. Its ability to react with specific amino acid residues makes it useful in biochemical assays and protein labeling.
Medicine
In medicine, the compound has potential applications in drug development and delivery. Its unique structure allows for targeted interactions with biological molecules, making it a candidate for therapeutic agents.
Industry
In industry, the compound is used in the production of specialty chemicals and materials. Its versatility and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, modifying their activity and function. The pathways involved include:
Enzyme inhibition: The compound can inhibit the activity of specific enzymes by binding to their active sites.
Protein modification: The compound can react with amino acid residues, leading to changes in protein structure and function.
類似化合物との比較
Similar Compounds
Similar compounds include:
2,5-Dioxopyrrolidin-1-yl acrylate: Known for its use as a protein crosslinker.
2,5-Dioxopyrrolidin-1-yl 4-(pyren-1-yl)butanoate: Used in biosensors for antibody and protein capture.
Uniqueness
The uniqueness of 3-[20-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-7,7,19,19-tetramethyl-9,17-bis(sulfomethyl)-2-oxa-6,13-diaza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaen-6-yl]propane-1-sulfonate lies in its complex structure and multiple functional groups. This allows for a wide range of chemical reactions and applications, making it a versatile compound in various scientific fields.
特性
分子式 |
C35H44N4O14S3 |
|---|---|
分子量 |
840.9 g/mol |
IUPAC名 |
3-[20-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-7,7,19,19-tetramethyl-9,17-bis(sulfomethyl)-2-oxa-6,13-diaza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaen-6-yl]propane-1-sulfonate |
InChI |
InChI=1S/C35H44N4O14S3/c1-34(2)17-21(19-55(46,47)48)23-13-25-29(15-27(23)37(34)10-5-7-33(42)53-39-31(40)8-9-32(39)41)52-30-16-28-24(14-26(30)36-25)22(20-56(49,50)51)18-35(3,4)38(28)11-6-12-54(43,44)45/h13-16,21-22H,5-12,17-20H2,1-4H3,(H2-,43,44,45,46,47,48,49,50,51) |
InChIキー |
YAVQXHOUZLJEEO-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(C2=CC3=C(C=C2N1CCCS(=O)(=O)[O-])OC4=CC5=[N+](C(CC(C5=CC4=N3)CS(=O)(=O)O)(C)C)CCCC(=O)ON6C(=O)CCC6=O)CS(=O)(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


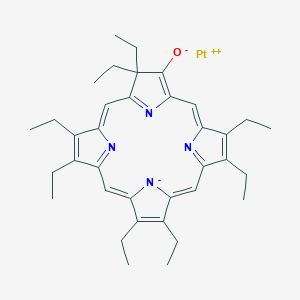
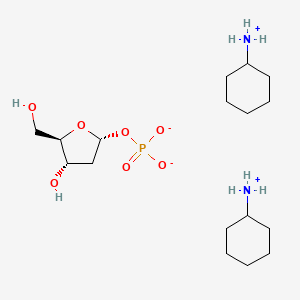
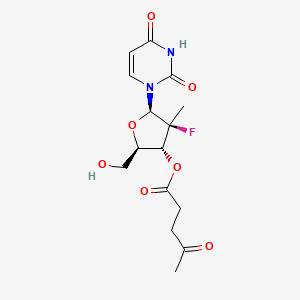
![17 beta-Hydroxy-5 alpha-androstano[3,2-c]pyrazole](/img/structure/B13720146.png)


![N-Ethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethyl-benzamide](/img/structure/B13720159.png)
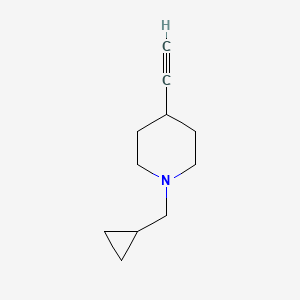
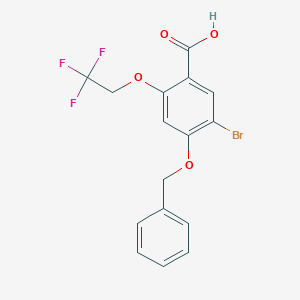
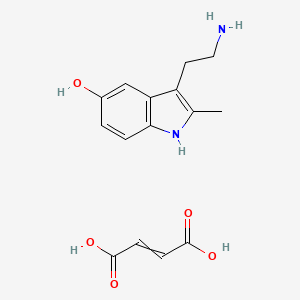
![(13S,17R)-13-ethyl-17-ethynyl-17-hydroxy-11-methylidene-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13720175.png)
